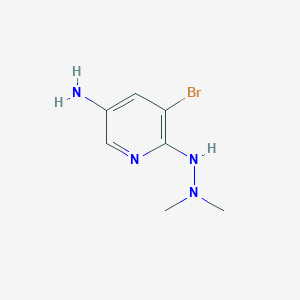

3-Amino-5-bromo-6-(2,2-dimethylhydrazino)pyridine

描述

属性

分子式 |

C7H11BrN4 |

|---|---|

分子量 |

231.09 g/mol |

IUPAC 名称 |

5-bromo-6-(2,2-dimethylhydrazinyl)pyridin-3-amine |

InChI |

InChI=1S/C7H11BrN4/c1-12(2)11-7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3,(H,10,11) |

InChI 键 |

OOAUMCNASIZKET-UHFFFAOYSA-N |

规范 SMILES |

CN(C)NC1=C(C=C(C=N1)N)Br |

产品来源 |

United States |

准备方法

Preparation Methods of 3-Amino-5-bromo-6-(2,2-dimethylhydrazino)pyridine

General Synthetic Strategy Overview

The synthesis of this compound typically involves:

- Halogenation (bromination) of the pyridine ring at the 5-position.

- Amination at the 3-position.

- Introduction of the 2,2-dimethylhydrazino group at the 6-position.

These transformations are often carried out sequentially or via functional group interconversions on suitably substituted pyridine precursors.

Key Synthetic Steps and Reagents

Bromination of Pyridine Derivatives

Selective bromination at the 5-position of pyridine rings is commonly achieved using brominating agents such as N-bromosuccinimide or elemental bromine under controlled conditions to avoid polybromination. The presence of electron-donating groups (like amino) can direct bromination regioselectively.

Amination at the 3-Position

Introduction of the amino group at the 3-position can be achieved by:

- Nucleophilic aromatic substitution on halogenated pyridine derivatives.

- Reduction of nitro precursors (3-nitro-5-bromo-6-substituted pyridines) to corresponding amines.

Installation of 2,2-Dimethylhydrazino Group

The 2,2-dimethylhydrazino substituent is introduced via reaction of a suitable pyridine precursor bearing a leaving group (e.g., halogen or keto group) at the 6-position with 1,1-dimethylhydrazine. The reaction conditions often involve acidic or neutral media and may require reflux or heating to promote substitution or condensation.

Representative Synthetic Route (Literature-Based)

A closely related synthetic approach is exemplified by the synthesis of indole derivatives bearing 2,2-dimethylhydrazino groups, which can be adapted for pyridine systems:

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Preparation of 3-bromoacetylpyridine derivative | Bromination with N-bromosuccinimide | Moderate | Regioselective bromination |

| 2 | Reaction with 1,1-dimethylhydrazine | Acidic conditions, reflux in isopropanol | 27% (for indole analog) | Formation of amine salt intermediate |

| 3 | Rearrangement and elimination | Heating to promote methyl group migration and dimethylamine elimination | Moderate | Formation of imine intermediate |

| 4 | Final substitution and purification | Chromatography or recrystallization | Variable | Isolation of target compound |

This route is adapted from analogous procedures reported for bis-indole alkaloids synthesis involving 1,1-dimethylhydrazine, which shares the 2,2-dimethylhydrazino functional group chemistry.

Alternative Synthetic Approaches

- Condensation methodologies : Using pyridine-2,6-dicarboxaldehyde or diketone precursors with hydrazine derivatives to form hydrazone intermediates, followed by selective bromination and amination.

- Metal-mediated coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) to introduce bromo or amino substituents on pre-functionalized pyridine rings, followed by nucleophilic substitution with 1,1-dimethylhydrazine.

Analysis of Preparation Methods

| Methodology | Advantages | Disadvantages | Applicability to Target Compound |

|---|---|---|---|

| Direct bromination followed by hydrazine substitution | Straightforward, uses accessible reagents | Moderate yields, possible side reactions | Suitable for introducing bromo and hydrazino groups sequentially |

| Condensation with hydrazine derivatives | Can form hydrazino group directly | Requires aldehyde or keto precursors, multi-step | Useful for constructing hydrazino substituent with control |

| Metal-catalyzed coupling | High regioselectivity, functional group tolerance | Requires expensive catalysts, complex setup | Effective for late-stage functionalization |

Research Data and Yield Comparison

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the bromo group can yield the corresponding amino derivative.

Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents like dimethylformamide or ethanol.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various functionalized pyridines.

Biology: In biological research, it is used to study the interactions of pyridine derivatives with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor ligands.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including dyes, pigments, and polymers.

作用机制

The mechanism of action of 3-Amino-5-bromo-6-(2,2-dimethylhydrazino)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and hydrazino groups allows for hydrogen bonding and electrostatic interactions with biological targets, while the bromo group can participate in halogen bonding.

相似化合物的比较

Structural and Functional Group Analysis

The following table compares key pyridine derivatives with substitutions analogous to the target compound:

Key Observations:

- Electronic Effects: The dimethylhydrazino group in the target compound introduces strong electron-donating and chelating capabilities, distinguishing it from analogs with methoxy or methyl groups. This could enhance its utility in coordination chemistry .

- Steric Influence : The bulky N-N(CH₃)₂ group at position 6 may hinder electrophilic substitution reactions compared to smaller substituents like CH₃ or OCH₃ .

- Bromine Position : Bromine at position 5 (target compound) versus 2 or 3 (other analogs) alters regioselectivity in cross-coupling reactions, as seen in Suzuki-Miyaura protocols .

生物活性

3-Amino-5-bromo-6-(2,2-dimethylhydrazino)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, particularly as an anti-tumor agent and in antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

This compound can be represented by the following chemical formula:

- Molecular Formula : C8H11BrN4

- Molecular Weight : 244.1 g/mol

Biological Activity Overview

The biological activities of this compound have been explored through various experimental studies. Key areas of focus include:

- Antimicrobial Activity

- Anti-cancer Properties

- Cytotoxicity

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. In one study, various pyridine derivatives were tested against common bacterial strains.

| Compound | Microbial Strain | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 91.95% |

| Other Pyridine Derivatives | Various | Moderate Activity |

The compound demonstrated a high inhibition percentage against Escherichia coli, indicating its potential as an antimicrobial agent .

Anti-Cancer Properties

The anti-cancer potential of this compound has also been investigated. The compound's structural features suggest interactions with cancer cell pathways, leading to cytotoxic effects.

Case Studies

- Study on Cytotoxicity :

- A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines.

- Results indicated that the compound exhibited significant cytotoxicity with a lysis percentage of approximately 41.32% against human blood clots, suggesting its potential as an anti-thrombolytic agent.

| Cell Line | Lysis Percentage |

|---|---|

| Human Blood Cells | 41.32% |

| Control (Triton X-100) | 100% |

These findings suggest that the compound may disrupt cellular integrity in a manner similar to established cytotoxic agents .

The proposed mechanism of action for this compound involves its interaction with cellular targets that regulate cell proliferation and apoptosis. The presence of the hydrazine moiety is believed to enhance its reactivity towards biological macromolecules, potentially leading to increased efficacy against tumor cells.

常见问题

Q. How is this compound utilized in material science, such as organic semiconductors?

- Use Case : The pyridine core and electron-rich substituents facilitate π-π stacking, enhancing charge transport properties. Derivatives have been explored in organic field-effect transistors (OFETs) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。